molecular formula C15H11ClN2S B1416342 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 1019384-02-1

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B1416342
CAS No.: 1019384-02-1
M. Wt: 286.8 g/mol
InChI Key: GDFQJKDEJAHULN-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C15H11ClN2S and a molecular weight of 286.78 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

Action Environment

The action of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions . . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Cellular Effects

The effects of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by disrupting the JAK-STAT signaling pathway. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in MCF7 breast cancer cells, treatment with this compound leads to upregulation of pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JAK2 by binding to its ATP-binding site. This binding prevents the phosphorylation and activation of JAK2, thereby inhibiting the downstream signaling cascade. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic flux and levels of metabolites are influenced by the compound’s interaction with enzymes such as cytochrome P450 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-5-phenylthiophene-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which is then reacted with guanidine to yield the desired thieno[2,3-d]pyrimidine derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and amines in solvents like DMF or ethanol.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-13-12-11(9-4-2-1-3-5-9)8-19-15(12)18-14(17-13)10-6-7-10/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFQJKDEJAHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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